molecular formula C12H16O3 B182958 2-(2-Isopropyl-5-methylphenoxy)acetic acid CAS No. 5333-40-4

2-(2-Isopropyl-5-methylphenoxy)acetic acid

Cat. No.: B182958
CAS No.: 5333-40-4
M. Wt: 208.25 g/mol
InChI Key: MURZAHIYMVFXCF-UHFFFAOYSA-N
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Description

2-(2-Isopropyl-5-methylphenoxy)acetic acid is an organic compound with the molecular formula C12H16O3. It is a derivative of phenoxyacetic acid and is characterized by the presence of an isopropyl and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isopropyl-5-methylphenoxy)acetic acid typically involves the reaction of 2-isopropyl-5-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isopropyl-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Isopropyl-5-methylphenoxy)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Isopropyl-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets. It is believed to exert its effects by disrupting bacterial cell walls and inhibiting DNA synthesis, leading to bacterial cell death. The compound may also interact with enzymes and receptors in biological systems, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic acid: The parent compound, lacking the isopropyl and methyl groups.

    2-(2-Isopropylphenoxy)acetic acid: Similar structure but without the methyl group.

    2-(2-Methylphenoxy)acetic acid: Similar structure but without the isopropyl group.

Uniqueness

2-(2-Isopropyl-5-methylphenoxy)acetic acid is unique due to the presence of both isopropyl and methyl groups on the phenyl ring, which may enhance its biological activity and chemical reactivity compared to its analogs .

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURZAHIYMVFXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277456
Record name 2-(2-isopropyl-5-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5333-40-4
Record name 5333-40-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2403
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-isopropyl-5-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Isopropyl-5-methylphenoxy)acetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of the synthesized 2-(2-isopropyl-5-methylphenoxy)acetyl amino acids and dipeptides, and how were they confirmed?

A1: The synthesized compounds consist of 2-(2-isopropyl-5-methylphenoxy)acetic acid coupled to various amino acids and dipeptides. The structures of these novel compounds were confirmed using a combination of analytical techniques. These techniques include elemental analysis, which verified the elemental composition, and spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry (MS). These methods provided detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds [].

Q2: What preliminary biological activities were observed for the synthesized 2-(2-isopropyl-5-methylphenoxy)acetyl amino acids and dipeptides?

A2: The research primarily focused on evaluating the in vitro antibacterial and antifungal activities of the synthesized compounds. The study identified specific derivatives exhibiting promising activity against particular microbial strains. For instance, compounds 2, 6, and 15 demonstrated potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus. Furthermore, compounds 13, 14, and 16 displayed potent antifungal activity against the pathogenic fungus Candida albicans []. This initial screening suggests the potential of these compounds as leads for developing novel antimicrobial agents.

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